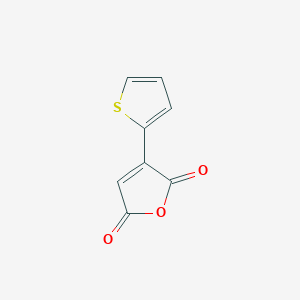

3-(2-Thienyl)-2,5-furandione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Thienyl)-2,5-furandione, also known as 2-Thienyl furan-3-one, is a chemical compound that has been studied for its potential biomedical applications. It is a member of the furanone family, which is a class of compounds characterized by their five-membered ring structure. The furanone family has been studied for its potential use in the synthesis of pharmaceutical drugs, as well as for its potential biological and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

3-(2-Thienyl)-2,5-furandione serves as a precursor in the synthesis of diverse thieno-fused five- and six-membered nitrogen and oxygen heterocycles. These compounds, including thieno[3,2-b]pyrroles, thieno[3,2-b]furans, and thieno[3,2-b]indoles, are synthesized via intramolecular heteroannulation of 4,5-substituted 3-amino or 3-hydroxy 2-functionalized thiophenes. This method offers a general high-yield route to these heterocycles, highlighting the versatility of this compound in organic synthesis (Acharya, Gautam, & Ila, 2017).

Polymer Science

In polymer science, the incorporation of this compound derivatives into poly(ester amide)s has been studied for its influence on hydrogen bonding and material properties. This research addresses the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA), comparing properties with its analogues and investigating the feasibility of melt polycondensation reactions. The findings contribute to our understanding of the role of oxygen heteroatoms in the furan ring as hydrogen bond acceptors, offering insights into the design of polymers with specific properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Catalysis

The use of this compound derivatives in catalysis, particularly for the aerobic oxidation of 5-hydroxymethyl-furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), exemplifies its application in green chemistry. An Fe(III)–porous organic polymer catalyst demonstrated efficient conversion of HMF to FDCA in water, highlighting the potential of this compound derivatives in sustainable chemical processes (Saha, Gupta, Abu‐Omar, Modak, & Bhaumik, 2013).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been utilized in the design of metal-organic frameworks (MOFs). These structures exhibit varying dimensionality and porosity depending on the synthesis conditions, demonstrating the compound's utility in creating materials with specific chemical and physical properties. This application underscores the potential of this compound in the development of new materials for gas storage, separation, and catalysis (Nagarkar, Chaudhari, & Ghosh, 2012).

Wirkmechanismus

Target of Action

It’s known that thiophene-based compounds often interact with various enzymes and receptors in the body .

Mode of Action

Thiophene-based compounds are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

For instance, they have been used in the synthesis of thiophenes via cleavage of multiple C-H bonds .

Result of Action

Thiophene-based compounds are known to exhibit various effects at the molecular and cellular level, such as modulating the optical and electronic properties of molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the safety data sheet for 3-(2-Thienyl)-L-alanine, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, the environment in which 3-(2-Thienyl)-2,5-furandione is used should be well-ventilated, and protective measures should be taken to avoid direct contact with the skin and eyes .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylfuran-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S/c9-7-4-5(8(10)11-7)6-2-1-3-12-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAOCEZUVWHKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)

![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(2,4-dichloroanilino)-2-propen-1-one](/img/structure/B2993722.png)

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)